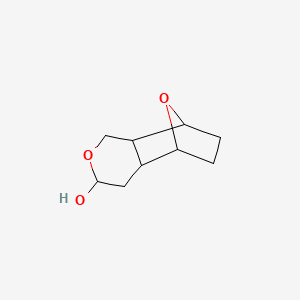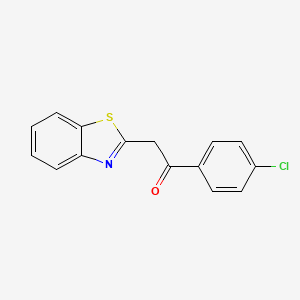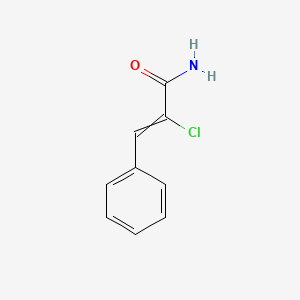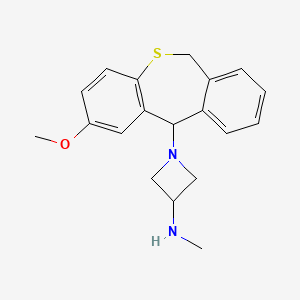
2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin is a complex organic compound that belongs to the dibenzo(b,e)thiepin family This compound is characterized by its unique structure, which includes a methoxy group, a methylamino group, and an azetidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzo(b,e)thiepin core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the azetidinyl ring: This can be accomplished through nucleophilic substitution reactions, where the azetidinyl group is introduced using suitable azetidinyl precursors.
Incorporation of the methylamino group: This step typically involves amination reactions using methylamine or related reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo(b,e)(1,4)diazepine
- 4-(2-methoxy-6H-dibenzo(b,e)thiepin-11-ylidene)-1-methyl-piperidine
Uniqueness
2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities, making it a valuable subject of study in scientific research.
Properties
CAS No. |
73927-83-0 |
|---|---|
Molecular Formula |
C19H22N2OS |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(2-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylazetidin-3-amine |
InChI |
InChI=1S/C19H22N2OS/c1-20-14-10-21(11-14)19-16-6-4-3-5-13(16)12-23-18-8-7-15(22-2)9-17(18)19/h3-9,14,19-20H,10-12H2,1-2H3 |
InChI Key |
QGHSMRZUZSSFGC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


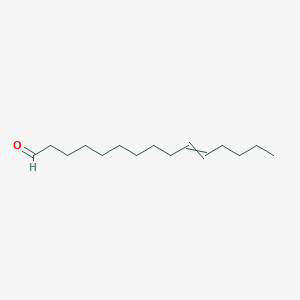
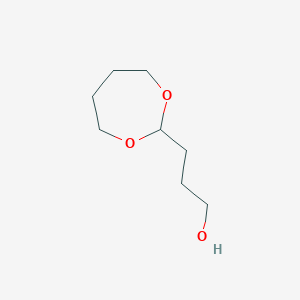
![2-amino-3-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B14458665.png)
![Benzenesulfonamide, 4-[(2-pyridinylmethylene)amino]-](/img/structure/B14458669.png)

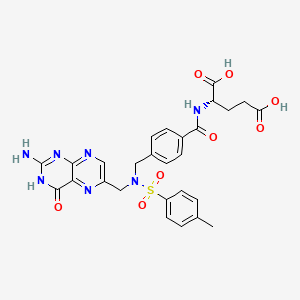
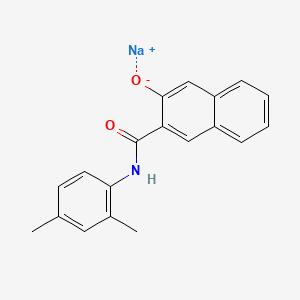
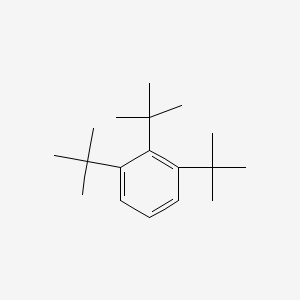
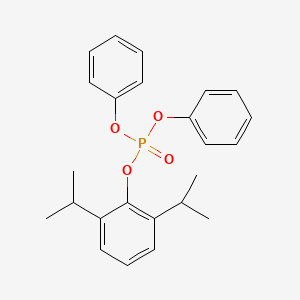
![1-Phenyl-3-[4-[[4-(phenylcarbamoylamino)phenyl]diazenyl]phenyl]urea](/img/structure/B14458726.png)
